molecular formula C8H8N2O4 B025653 2-Amino-4-methyl-6-nitrobenzoic acid CAS No. 100093-07-0

2-Amino-4-methyl-6-nitrobenzoic acid

Cat. No. B025653
M. Wt: 196.16 g/mol
InChI Key: DAAMDPIOKBBUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-6-nitrobenzoic acid (AMNBA) is a chemical compound that belongs to the family of nitrobenzoic acids. It is a yellow crystalline powder that is soluble in water and organic solvents. AMNBA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

2-Amino-4-methyl-6-nitrobenzoic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to study the binding of proteins and DNA. 2-Amino-4-methyl-6-nitrobenzoic acid has also been used as a pH-sensitive dye to monitor changes in pH in biological systems. In addition, 2-Amino-4-methyl-6-nitrobenzoic acid has been used as a precursor for the synthesis of other compounds such as 2-amino-4-methyl-6-nitrophenol, which has potential applications in the field of organic electronics.

Mechanism Of Action

The mechanism of action of 2-Amino-4-methyl-6-nitrobenzoic acid is not fully understood. However, it is believed that it interacts with proteins and DNA through hydrogen bonding and hydrophobic interactions. 2-Amino-4-methyl-6-nitrobenzoic acid has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

2-Amino-4-methyl-6-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function. 2-Amino-4-methyl-6-nitrobenzoic acid has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-4-methyl-6-nitrobenzoic acid in lab experiments is its fluorescent properties, which make it a useful tool for studying protein and DNA interactions. Another advantage is its ability to act as a pH-sensitive dye, which can be used to monitor changes in pH in biological systems. However, one limitation of using 2-Amino-4-methyl-6-nitrobenzoic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-4-methyl-6-nitrobenzoic acid. One area of research could be to further investigate its mechanism of action and its interactions with proteins and DNA. Another area of research could be to explore its potential applications in the field of organic electronics. Additionally, research could be conducted to investigate the potential therapeutic applications of 2-Amino-4-methyl-6-nitrobenzoic acid, particularly in the treatment of cognitive disorders and inflammatory conditions.
Conclusion
In conclusion, 2-Amino-4-methyl-6-nitrobenzoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Amino-4-methyl-6-nitrobenzoic acid could lead to new discoveries and potential applications in various fields.

Synthesis Methods

2-Amino-4-methyl-6-nitrobenzoic acid can be synthesized by the reaction between 2,4-dimethyl-6-nitrophenol and chloroacetic acid. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then purified by recrystallization to obtain pure 2-Amino-4-methyl-6-nitrobenzoic acid.

properties

CAS RN

100093-07-0

Product Name

2-Amino-4-methyl-6-nitrobenzoic acid

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-4-methyl-6-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12)

InChI Key

DAAMDPIOKBBUJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N

synonyms

Benzoic acid, 2-amino-4-methyl-6-nitro- (9CI)

Origin of Product

United States

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